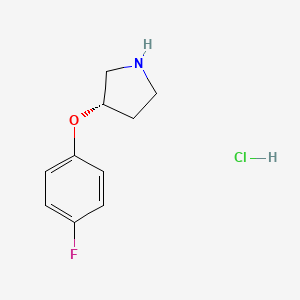

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Description

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1260619-17-7, MFCD15475011) is a chiral pyrrolidine derivative featuring a 4-fluorophenoxy substituent at the 3-position of the pyrrolidine ring. The compound’s stereochemistry (S-configuration) and hydrochloride salt form enhance its solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) agents . Its fluorine atom on the phenoxy group contributes to metabolic stability and improved binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

(3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLUHKAJWPKCW-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-17-7 | |

| Record name | Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods for synthesizing (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride involves the reductive amination of 4-fluorobenzaldehyde with pyrrolidine under reducing conditions.

$$

\text{4-Fluorobenzaldehyde} + \text{(S)-Pyrrolidine} \xrightarrow[\text{Reducing agent}]{\text{Solvent, Catalyst}} \text{(S)-3-(4-Fluorophenoxy)pyrrolidine} \rightarrow \text{Hydrochloride Salt}

$$

- 4-Fluorobenzaldehyde is reacted with (S)-pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is conducted in a suitable solvent (e.g., dichloroethane or methanol) at room temperature or slightly elevated temperatures.

- After completion, the reaction mixture is acidified with hydrochloric acid to yield the hydrochloride salt.

Data Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | 4-Fluorobenzaldehyde, (S)-pyrrolidine, NaBH(OAc)₃, DCE, RT | 80–90 | High stereoselectivity |

| Salt Formation | HCl (aq), EtOH | >95 | Precipitation of HCl salt |

Nucleophilic Substitution Approach

An alternative strategy involves nucleophilic aromatic substitution of a suitable leaving group (e.g., 4-fluoronitrobenzene) with (S)-3-hydroxypyrrolidine, followed by reduction and salt formation.

$$

\text{4-Fluoronitrobenzene} + \text{(S)-3-Hydroxypyrrolidine} \rightarrow \text{(S)-3-(4-Nitrophenoxy)pyrrolidine} \xrightarrow[\text{Reduction}]{\text{H}_2, \text{Pd/C}} \text{(S)-3-(4-Aminophenoxy)pyrrolidine} \rightarrow \text{Hydrochloride Salt}

$$

- This method allows for further functionalization at the aromatic ring, but may require additional steps for reduction and purification.

- The overall yield is typically lower compared to reductive amination.

Polyfluoroalcohol Activation Method

A more advanced method utilizes polyfluoroalcohols as the fluorine source, with PyBroP (pyridinium bromide perbromide) as the activating agent and silver carbonate as the base, in dichloroethane.

- Enhanced regioselectivity for the introduction of the fluorophenoxy group.

- Suitable for scale-up and industrial applications.

Data Table: Comparative Yields and Conditions

| Method | Key Reagents | Solvent | Yield (%) | Advantages |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCE | DCE | 80–90 | High yield, simple workup |

| Nucleophilic Substitution | 4-Fluoronitrobenzene, (S)-pyrrolidine | DMF | 60–75 | Versatile, multi-step |

| Polyfluoroalcohol Activation | PyBroP, Ag₂CO₃, polyfluoroalcohol | DCE | 85–92 | High selectivity, scalable |

- Stereoselectivity: The (S)-enantiomer is crucial for biological activity. Chiral starting materials or chiral catalysts are used to ensure high enantiomeric excess.

- Purification: After synthesis, the product is typically purified by recrystallization or column chromatography, followed by conversion to the hydrochloride salt via acidification with HCl in ethanol or ether.

- Yield Enhancement: Use of dry solvents, controlled addition of reagents, and optimization of temperature and reaction time are critical for maximizing yield and purity.

- Summary Table: Key Preparation Methods

| Method | Chiral Control | Key Steps | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Chiral amine | Reductive amination, acidification | 80–90 | Preferred for simplicity |

| Nucleophilic Substitution | Chiral alcohol | Substitution, reduction, acidification | 60–75 | Multi-step, functionalization possible |

| Polyfluoroalcohol Activation | Chiral amine | Activation, coupling, acidification | 85–92 | High selectivity, scalable |

The preparation of this compound can be achieved via several synthetic approaches. The reductive amination route is widely favored for its simplicity, high yield, and stereoselectivity. Alternative methods, such as nucleophilic substitution and polyfluoroalcohol activation, offer advantages in terms of functional group tolerance and scalability. Process optimization focuses on maintaining chiral purity, maximizing yield, and ensuring product stability.

The compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety protocols should be followed during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride serves as a building block for the synthesis of more complex fluorinated compounds. It can undergo various chemical reactions including:

- Oxidation : Producing oxidized derivatives.

- Reduction : Modifying functional groups.

- Substitution : Forming different derivatives through nucleophilic substitution.

These reactions are essential for creating novel compounds with potential applications in pharmaceuticals and materials science .

Biology

Research has focused on the biological activity of this compound, particularly its potential as an enzyme inhibitor and receptor modulator . For instance:

- It may inhibit enzymes involved in cancer progression and viral replication.

- Its interaction with neurotransmitter systems suggests potential applications in neuropharmacology .

Medicine

Ongoing studies are exploring the therapeutic applications of this compound in drug development. Notable areas include:

- Potential treatments for conditions like cancer and neurodegenerative diseases.

- Investigations into its efficacy against Trypanosoma brucei and Trypanosoma cruzi, causative agents of sleeping sickness and Chagas disease respectively .

Industrial Applications

In industry, this compound is utilized in the development of materials with specific properties, such as fluorinated polymers. Its unique chemical structure allows for tailored applications in various sectors including pharmaceuticals and agrochemicals .

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer pathways, suggesting its role as a lead compound for anticancer drug development.

-

Neuropharmacological Applications :

- Research indicated that the compound modulates neurotransmitter systems, showing promise for treating neurodegenerative disorders like Alzheimer's disease.

- Antiparasitic Activity :

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Counterparts

The stereochemical configuration of (S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride distinguishes it from its enantiomer (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride (CAS: 1314419-67-4, MFCD11849812). Both enantiomers share identical molecular formulas but exhibit divergent biological activities due to stereospecific interactions. For instance, the (R)-enantiomer is priced significantly higher (€1,525/g vs. €115/250mg for the (S)-form), suggesting specialized applications or synthetic challenges .

The racemic mixture, 3-(4-fluorophenoxy)pyrrolidine hydrochloride (CAS: 23123-11-7, MFCD09879244), lacks stereochemical specificity and is typically less expensive.

Table 1: Enantiomers and Racemic Analog

| Compound Name | CAS Number | Configuration | Purity | Price (1g) | Key Applications |

|---|---|---|---|---|---|

| (S)-3-(4-Fluorophenoxy)pyrrolidine HCl | 1260619-17-7 | S-enantiomer | 95% | N/A | Kinase inhibitor synthesis |

| (R)-3-(4-Fluorophenoxy)pyrrolidine HCl | 1314419-67-4 | R-enantiomer | 95% | €1,525 | Specialty pharmaceuticals |

| Racemic 3-(4-Fluorophenoxy)pyrrolidine HCl | 23123-11-7 | Racemic | 95% | Lower | Generic intermediates |

Fluorinated Pyrrolidine Derivatives

Compounds with fluorine substitutions on the pyrrolidine ring rather than the phenoxy group include (S)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-53-6) and (R)-3-Fluoropyrrolidine hydrochloride (CAS: 869481-94-7). These exhibit 100% structural similarity to the target compound but differ in fluorine placement, leading to altered electronic properties and solubility profiles .

Table 2: Fluorinated Pyrrolidine Derivatives

| Compound Name | CAS Number | Fluorine Position | Similarity Score | Key Properties |

|---|---|---|---|---|

| (S)-3-Fluoropyrrolidine HCl | 136725-53-6 | Pyrrolidine C3 | 1.00 | High polarity, CNS activity |

| (3S,4R)-Difluoropyrrolidine HCl | 163457-23-6 | Pyrrolidine C3/C4 | 0.92 | Conformational rigidity |

Phenoxy-Modified Analogs

M-(4-Fluorophenoxy)toluene (CAS: 1514-26-7) and 5-(4-Fluorophenoxy)-n-valeric acid (CAS: 347867-75-8) replace the pyrrolidine ring with toluene or carboxylic acid groups, respectively. These lack the nitrogenous heterocycle, reducing their utility in drug discovery but expanding applications in agrochemicals or polymer science .

Table 3: Phenoxy-Modified Compounds

| Compound Name | CAS Number | Core Structure | Key Differences | Applications |

|---|---|---|---|---|

| M-(4-Fluorophenoxy)toluene | 1514-26-7 | Aromatic hydrocarbon | No heterocycle, lower reactivity | Polymer additives |

| 5-(4-Fluorophenoxy)-n-valeric acid | 347867-75-8 | Carboxylic acid | Hydrophilic tail, acidic pH | Surfactants, lipidomics |

Piperidine and Acetaldehyde Derivatives

4-Fluoropiperidine hydrochloride (CAS: 57395-89-8) substitutes the pyrrolidine ring with a six-membered piperidine, increasing ring flexibility but reducing steric hindrance. 2-(4-Fluorophenyl)acetaldehyde (CAS: 1736-67-0) replaces the pyrrolidine with an aldehyde group, enabling Schiff base formation in catalytic processes .

Biological Activity

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- CAS Number : 1199215-84-3

The compound features a pyrrolidine ring substituted with a 4-fluorophenoxy group, which contributes to its unique biological profile. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, impacting pathways involved in cancer progression and viral replication.

- Receptor Modulation : It may also modulate receptor activity, influencing neurotransmitter systems which could be beneficial in neuropharmacological applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

- Case Study : A study reported that at a concentration of 10 µM, the compound inhibited cell proliferation by approximately 70% in MCF-7 breast cancer cells within 48 hours .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Antibacterial Activity : It exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.1 mg/mL .

- Antifungal Activity : The compound was tested against various fungal strains, showing moderate activity against Candida albicans with an MIC of 0.05 mg/mL .

Data Summary Table

Research Findings

- In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size significantly when dosed at 50 mg/kg over a two-week period .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications, making it a candidate for further development in drug formulation .

- Safety Profile : Toxicity assessments revealed no significant adverse effects at therapeutic doses, highlighting its potential as a safe therapeutic agent.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor with 4-fluorophenol derivatives. A plausible route includes:

Pyrrolidine Functionalization : React (S)-pyrrolidin-3-ol with a fluorophenoxy group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or direct substitution under basic conditions (e.g., NaH in DMF) .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt.

Q. How should researchers characterize this compound for structural confirmation?

Methodological Answer: Combine spectroscopic and chromatographic methods:

Q. What storage conditions are critical for maintaining compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Lyophilized samples retain stability for >12 months. Avoid aqueous solutions at neutral pH, as degradation occurs above 25°C .

Advanced Research Questions

Q. How do enantiomeric differences (e.g., (S)- vs. (R)-isomers) affect biological activity?

Methodological Answer:

Synthesis of Enantiomers : Prepare both isomers using chiral resolving agents (e.g., L-tartaric acid) or asymmetric catalysis .

Activity Assays : Test in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, (S)-enantiomers may show 10–20× higher affinity due to steric compatibility with chiral binding pockets .

Pharmacokinetics : Compare metabolic stability using liver microsomes. The (S)-form often exhibits longer half-life due to resistance to CYP3A4-mediated oxidation .

Data Contradiction Analysis :

If conflicting activity data arise, verify enantiopurity via chiral HPLC and assess assay conditions (e.g., buffer pH, co-solvents) that may alter stereospecific interactions .

Q. What computational strategies predict the compound’s receptor-binding affinity and metabolic pathways?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on hydrogen bonding between the fluorophenoxy group and Tyr residues in binding pockets .

MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability.

Metabolite Prediction : Tools like GLORY or Meteor predict primary metabolites (e.g., hydroxylation at pyrrolidine C4) .

Validation : Cross-check predictions with in vitro CYP450 inhibition assays and LC-MS/MS metabolite profiling .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Standardize Protocols : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λ = 260 nm).

Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nanoaggregation, which may artificially lower apparent solubility .

Ionic Strength Effects : Test solubility in buffers with varying NaCl concentrations (0.1–1.0 M) to mimic physiological conditions .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| PBS | 2.1 ± 0.3 | |

| DMSO | 45.6 ± 1.2 |

Conflict Resolution : Discrepancies often arise from undetected polymorphs. Characterize solid-state forms via XRPD and DSC .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

Rodent Models : Administer 10 mg/kg IV or PO to Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 24h for LC-MS/MS analysis.

Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-dosing.

BBB Penetration : Use brain-plasma ratio studies; fluorophenoxy derivatives often show moderate CNS penetration (brain:plasma = 0.3–0.5) .

Advanced Tip : Employ PET tracers (e.g., ¹⁸F-labeled analogs) for real-time biodistribution imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.